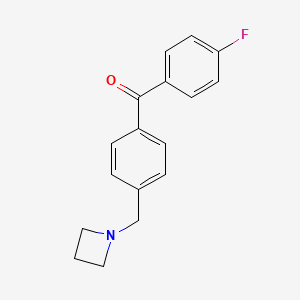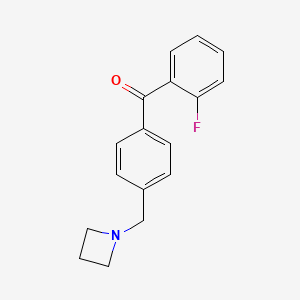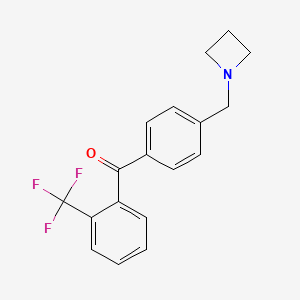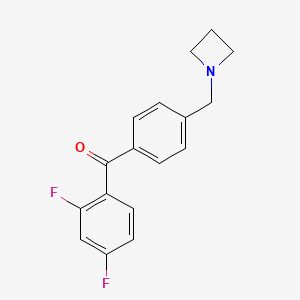![molecular formula C19H28N2O3 B1325625 Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate CAS No. 898763-60-5](/img/structure/B1325625.png)
Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl oxovalerate derivatives typically involves condensation reactions with various reagents. For instance, ethyl 3-ethoxymethylene-2,4-dioxovalerate (EMDV) reacts with different amines and hydrazines to produce a range of heterocyclic compounds . The reaction conditions, such as the presence of acidic or neutral conditions, can lead to the formation of different products, as seen in the synthesis of pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives . Similarly, the reaction with monosubstituted hydrazines can yield pyrazole derivatives . These reactions suggest that the synthesis of Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate would likely involve a condensation step with a suitable amine or hydrazine derivative.
Molecular Structure Analysis
The molecular structure of ethyl oxovalerate derivatives is characterized by the presence of a 2,4-dioxovalerate moiety, which can be further modified to introduce various functional groups. The structure of the compound would include a piperazinomethylphenyl group attached to the 5-position of the oxovalerate, indicating a complex heterocyclic system. The molecular structure of related compounds, such as ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, shows the versatility of the oxovalerate moiety in forming diverse heterocyclic rings .
Chemical Reactions Analysis
The chemical reactions of ethyl oxovalerate derivatives are influenced by the substituents present on the molecule. For example, photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols leads to two competing pathways: reversible photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene . This indicates that ethyl oxovalerate derivatives can undergo photochemical reactions, which may be relevant for the compound if it possesses a similar structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl oxovalerate derivatives are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, boiling point, and reactivity. For instance, the introduction of a piperazinomethylphenyl group would likely increase the molecular weight and complexity of the compound, potentially affecting its solubility and boiling point. The reactivity of the compound would also be influenced by the presence of the piperazine ring, which is known to be a versatile moiety in medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate has been studied in the context of synthesizing complex organic compounds. For instance, research shows the synthesis of related compounds like oxadiazoles and oxazolidinones, highlighting their structural and vibrational spectroscopy analysis (Kara et al., 2021). This demonstrates the compound's relevance in the field of organic synthesis and its potential as a building block for more complex molecules.
Biological Activity
- Related compounds have been synthesized and tested for biological activities such as anti-Juvenile Hormone activity, indicating their potential use in pest control and agricultural applications (Furuta et al., 2006). This suggests that Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate may also have similar applications in biological systems.
Molecular and Crystal Structure Analysis
- Investigations into similar compounds have been conducted to understand their molecular and crystal structures, which is crucial for predicting their reactivity and interactions with biological systems (Ahmed et al., 2016). This type of research is fundamental in drug design and material science, where understanding the molecular structure is key to predicting functionality.
Application in Disease Treatment
- Compounds with similar structures have been explored for their potential in treating diseases. For example, studies on laquinimod, a quinoline-3-carboxamide, illustrate its synthesis and potential application in treating multiple sclerosis (Jansson et al., 2006). This indicates that Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate could be a candidate for similar research in pharmacology.
Development of Novel Therapeutic Agents
- Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound with a somewhat similar structure, has led to studies on its potential as a therapeutic agent, including its antimicrobial activities (Achutha et al., 2017). This underscores the potential of Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate in the development of new drugs.
Propriétés
IUPAC Name |
ethyl 5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-3-24-19(23)6-4-5-18(22)17-9-7-16(8-10-17)15-21-13-11-20(2)12-14-21/h7-10H,3-6,11-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIPOGHZFWHHGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643006 |
Source


|
| Record name | Ethyl 5-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate | |
CAS RN |
898763-60-5 |
Source


|
| Record name | Ethyl 4-[(4-methyl-1-piperazinyl)methyl]-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

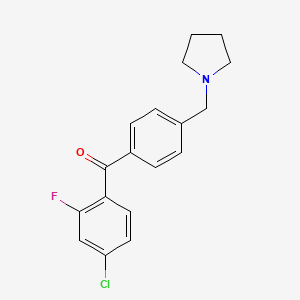
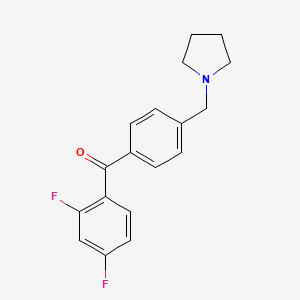
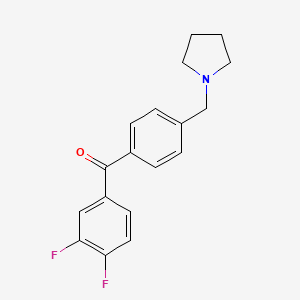

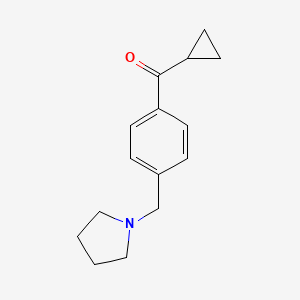
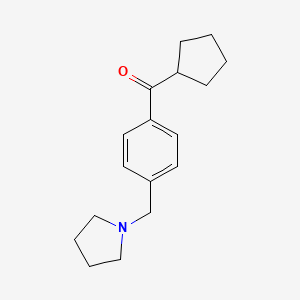
![Ethyl 5-oxo-5-[(4-pyrrolidinomthyl)phenyl]valerate](/img/structure/B1325549.png)
![Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate](/img/structure/B1325550.png)
